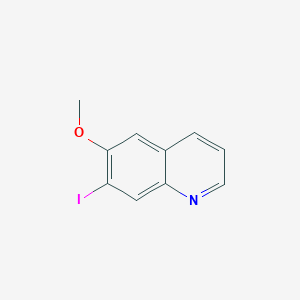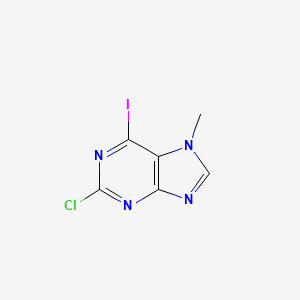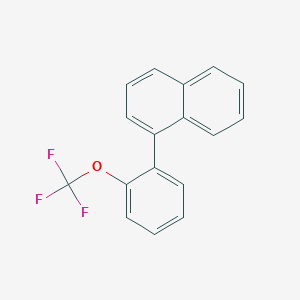
1-(2-(Trifluoromethoxy)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethoxy)phenyl)naphthalene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any present functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism by which 1-(2-(Trifluoromethoxy)phenyl)naphthalene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethoxy and aromatic groups. These interactions can modulate biochemical pathways and cellular processes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(Trifluoromethyl)phenyl)naphthalene
- 1-(2-(Methoxy)phenyl)naphthalene
- 1-(2-(Fluoromethoxy)phenyl)naphthalene
Comparison: 1-(2-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it different from similar compounds that may have other substituents, such as trifluoromethyl or methoxy groups. These differences can influence the compound’s reactivity, stability, and interactions with biological targets .
Eigenschaften
Molekularformel |
C17H11F3O |
|---|---|
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI-Schlüssel |
NDVBNJIIGFNIHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)



![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
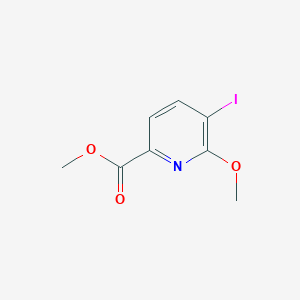
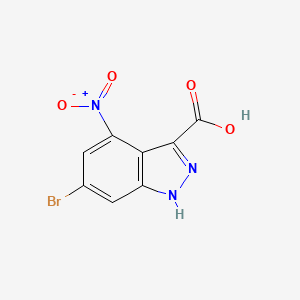

![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
